molecular formula C18H13ClN6OS B2543974 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide CAS No. 887349-00-0

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2543974
CAS No.: 887349-00-0
M. Wt: 396.85
InChI Key: AOKXOGMYLAKJKO-UHFFFAOYSA-N
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Description

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H13ClN6OS and its molecular weight is 396.85. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives containing a thiadiazole scaffold and benzamide groups exhibit significant anticancer activities. For instance, a study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation revealed these compounds displayed promising in vitro anticancer activity against several human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The study highlighted the compounds' potential as anticancer agents, with some showing comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Antimicrobial Agents

Another study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated them for antimicrobial activity against various bacterial and fungal strains. Some of these molecules exhibited greater potency than reference drugs, with notable antibacterial activity against Gram-positive strains. This research underscores the potential of thiazole derivatives as effective antimicrobial agents (Bikobo et al., 2017).

Material Science and Supramolecular Chemistry

In material science, a study on N-(thiazol-2-yl)benzamide derivatives explored their gelation behavior to understand the impact of methyl functionality and non-covalent interactions on gelation. Notably, two amides demonstrated stable gelation behavior in ethanol/water and methanol/water mixtures, highlighting the role of π-π interactions and other non-covalent forces in driving the assembly of materials (Yadav & Ballabh, 2020).

Synthesis and Characterization

Research into the synthesis of benzothiazoles and thiazolopyridines through electrochemical methods offers insights into metal- and reagent-free approaches for constructing these compounds. This method facilitates access to a variety of structures, demonstrating the versatility and efficiency of electrochemical synthesis in generating pharmacologically relevant molecules (Qian et al., 2017).

Future Directions

The compound has shown promising bioactivities, providing valuable guidelines for the design and synthesis of novel aphid control agents and fungicides . Future research could focus on exploring its potential uses in other areas, such as medicine or other agricultural applications.

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKXOGMYLAKJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.